(R)-2-(4-Chlorophenyl)piperidine
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Overview
Description
®-2-(4-Chlorophenyl)piperidine is a chiral compound that features a piperidine ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chlorophenyl)piperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of ®-2-(4-Chlorophenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Chlorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated piperidines or substituted aromatic compounds.
Scientific Research Applications
®-2-(4-Chlorophenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of ®-2-(4-Chlorophenyl)piperidine involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular activity and physiological responses .
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Chlorophenyl)piperidine: Another chiral piperidine derivative with similar structural features.
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine: A compound with a similar piperidine core but different substituents.
Uniqueness
®-2-(4-Chlorophenyl)piperidine is unique due to its specific substitution pattern and chiral nature.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)piperidine |
InChI |
InChI=1S/C11H14ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m1/s1 |
InChI Key |
XENUPRVORZDBJW-LLVKDONJSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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